(NZ)-N-[1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethylidene]hydroxylamine
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Description
(NZ)-N-[1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethylidene]hydroxylamine is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality (NZ)-N-[1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethylidene]hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (NZ)-N-[1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethylidene]hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Histamine Receptor Antagonism
Compounds with piperazine derivatives, such as Cetirizine, which is a selective H1 histamine receptor antagonist, have been researched for their effectiveness in treating allergic conditions like urticaria and allergic rhinitis (Arlette, 1991). This suggests that similar structures could have antihistamine applications.
HIV-1 Reverse Transcriptase Inhibition
Research into bis(heteroaryl)piperazines (BHAPs) has uncovered their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase, offering a pathway to novel treatments for HIV-1 (Romero et al., 1994). This indicates the utility of such compounds in antiviral therapy.
Serotonin Receptor Antagonism
Compounds like WAY-100635 have been explored for their potent and selective antagonism of the 5-HT1A receptor, which could inform the development of treatments for psychiatric disorders (Craven et al., 1994). This highlights the psychiatric application of piperazine derivatives.
Antimicrobial Activities
The synthesis of new 1,2,4-Triazole derivatives, including those with piperazine components, has demonstrated antimicrobial activities, suggesting potential for developing new antibiotics (Bektaş et al., 2007). This research avenue could lead to novel antimicrobial agents.
Carbon Dioxide Capture
Research into the degradation resistance of aqueous piperazine solutions indicates their potential in carbon dioxide capture technologies, offering environmentally significant applications (Freeman et al., 2010). This application is crucial for addressing climate change.
properties
IUPAC Name |
(NZ)-N-[1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-13(18-21)16-7-8-17(23-16)20-11-9-19(10-12-20)14-3-5-15(22-2)6-4-14/h3-8,21H,9-12H2,1-2H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHZLOBBRBXGLF-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethylidene]hydroxylamine |
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